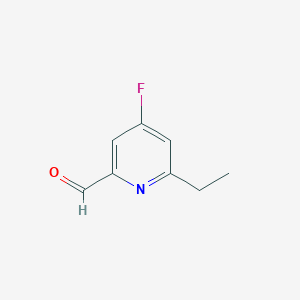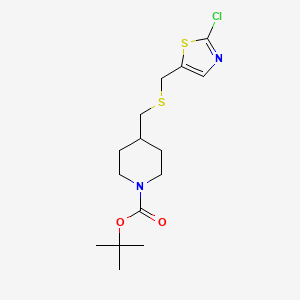
4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a piperidine ring, and a tert-butyl ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the ester, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Biological Research: The compound is used to investigate the biological activities of thiazole derivatives and their interactions with various biological targets.
Industrial Applications: It can be used in the development of new materials and chemical processes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis, leading to antibacterial effects.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, disrupting cellular processes and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(3-arylsydnon-4-yl-methylene)hydrazono-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-Phenyl-2-(3-arylsydnon-4-yl-methylene)hydrazono-2,3-dihydro-thiazoles
Uniqueness
4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring, in particular, is known for its diverse biological activities, making this compound a valuable target for further research .
Properties
Molecular Formula |
C15H23ClN2O2S2 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methylsulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23ClN2O2S2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)9-21-10-12-8-17-13(16)22-12/h8,11H,4-7,9-10H2,1-3H3 |
InChI Key |
GWOZHAIAUKMLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)

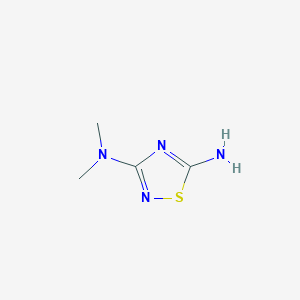
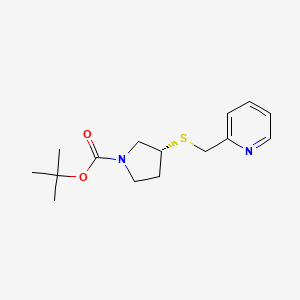
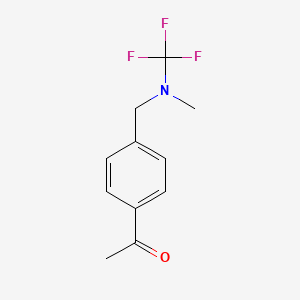
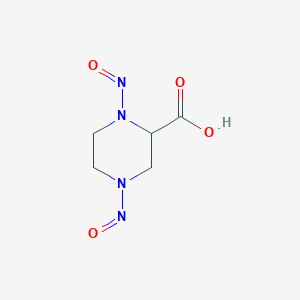
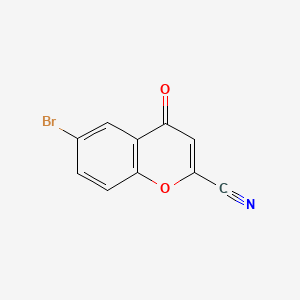


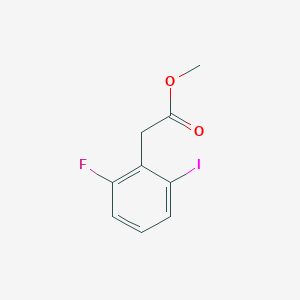
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
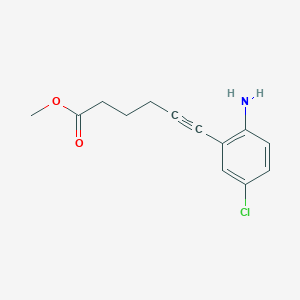
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
